molecular formula C95H162N5Na3O47 B159250 Trisialoganglioside GT1b CAS No. 59247-13-1

Trisialoganglioside GT1b

Cat. No.: B159250
CAS No.: 59247-13-1
M. Wt: 1989.2 g/mol
InChI Key: XWMACUIMZLECSZ-VXEZWRAXSA-K
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Description

Trisialoganglioside GT1b is a complex glycosphingolipid that is predominantly found in the neuronal membranes of the brain. It is one of the major brain gangliosides and plays a crucial role as an endogenous regulator in the brain. This compound is involved in various cellular processes, including cell signaling, neuroprotection, and neurotoxicity .

Mechanism of Action

Target of Action

Ganglioside GT1 primarily targets proteins involved in cell signaling and cell-to-cell recognition . It interacts with proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) . These receptors play a significant role in cellular processes like cell growth, differentiation, and angiogenesis .

Mode of Action

Ganglioside GT1 interacts with its targets through carbohydrate-specific interactions . It acts as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Additionally, it regulates signaling proteins like EGFR and VEGFR through lateral interaction in the membrane . This interaction can affect the malignant progression of tumor-associated gangliosides, making them attractive targets for cancer immunotherapies .

Biochemical Pathways

Gangliosides, including GT1, are involved in various biochemical pathways. They play a crucial role in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . This interaction can modulate the immune response and potentially induce cytotoxic and inflammatory activity . Gangliosides also modulate the activity of insulin receptors and have an inhibitory effect on both EGFR and VEGFR .

Pharmacokinetics

It is known that gangliosides are highly enriched in the brain and play important roles in cell signaling and immunomodulation

Result of Action

The interaction of Ganglioside GT1 with its targets results in various molecular and cellular effects. For instance, it can decrease inflammatory responses in microglia, even when administered after microglia activation . These anti-inflammatory effects depend on the presence of the sialic acid residue in the GT1 glycan headgroup and the presence of a lipid tail . Other gangliosides, including GD3, GD1a, GD1b, and GT1b, share similar anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of Ganglioside GT1 can be influenced by various environmental factors. For example, the expression patterns of gangliosides vary in different tissues, during different life periods, and in different animals . Moreover, gangliosides can become targets for autoimmunity and act as receptors for microbes and toxins . These factors can significantly impact the action of Ganglioside GT1.

Biochemical Analysis

Biochemical Properties

Ganglioside GT1 interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme β-galactosidase, which is involved in its biosynthesis . Ganglioside GT1 also functions as a receptor for various toxins, bacteria, viruses, and autoantibodies . These interactions are crucial for many biochemical reactions involving Ganglioside GT1 .

Cellular Effects

Ganglioside GT1 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For example, Ganglioside GT1 can regulate signaling proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) through lateral interaction in the membrane .

Molecular Mechanism

At the molecular level, Ganglioside GT1 exerts its effects through binding interactions with biomolecules and changes in gene expression . It can act as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Moreover, Ganglioside GT1 can regulate signaling proteins through lateral interaction in the membrane .

Temporal Effects in Laboratory Settings

The effects of Ganglioside GT1 can change over time in laboratory settings. For instance, in a study of Guillain-Barre Syndrome, it was found that the presence of anti-ganglioside antibodies could affect the progression of the disease over time .

Metabolic Pathways

Ganglioside GT1 is involved in various metabolic pathways. Its biosynthesis starts in the endoplasmic reticulum and is completed in the Golgi apparatus . The degradation of Ganglioside GT1 occurs primarily in lysosomes .

Transport and Distribution

Ganglioside GT1 is transported and distributed within cells and tissues. After its biosynthesis, Ganglioside GT1 is transported to the plasma membrane by exocytotic membrane flow . It is primarily positioned in the plasma membrane with the ceramide part anchored in the membrane and the glycan part exposed on the surface of the cell .

Subcellular Localization

Ganglioside GT1 is mainly found in the outer leaflets of the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trisialoganglioside GT1b involves multiple steps, starting from simpler glycosphingolipids. The process typically includes glycosylation reactions to attach sialic acid residues to the core glycan structure. The reaction conditions often require the use of specific glycosyltransferases and sialyltransferases to ensure the correct attachment of sialic acid residues.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from bovine brain tissue. The extracted gangliosides are then purified using chromatographic techniques. The final product is often lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Trisialoganglioside GT1b undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sialic acid residues, affecting the overall structure and function of the ganglioside.

    Reduction: Reduction reactions can alter the ceramide backbone of the ganglioside.

    Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different ganglioside derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Enzymatic reactions using specific glycosidases and glycosyltransferases are common.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified sialic acid residues or altered ceramide backbones .

Scientific Research Applications

Trisialoganglioside GT1b has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in chromatographic techniques and as a substrate in enzymatic assays.

    Biology: this compound is studied for its role in cell signaling and neuroprotection. It is also used in studies related to neurodegenerative diseases.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. It is also used in the development of vaccines and immunotherapies.

    Industry: this compound is used in the production of liposomes for drug delivery systems and as a component in cosmetic formulations

Comparison with Similar Compounds

Trisialoganglioside GT1b is unique among gangliosides due to its specific structure and functions. Similar compounds include:

    Monosialoganglioside GM1: Known for its neuroprotective properties and use in treating neurodegenerative diseases.

    Disialoganglioside GD1a: Involved in cell adhesion and signaling.

    Disialoganglioside GD1b: Plays a role in cell differentiation and proliferation.

    Tetrasialoganglioside GQ1b: Involved in synaptic transmission and neurodevelopment.

This compound stands out due to its specific involvement in neurotoxicity and its potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPEYQWKCQBBU-ADMXJUBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H157N5O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1989.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59247-13-1
Record name Trisialoganglioside GT1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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